4-Cyano-3,5-difluorophenyl 4-butyl-benzoate 4-Cyano-3,5-difluorophenyl 4-butyl-benzoate
Brand Name: Vulcanchem
CAS No.: 337367-02-9
VCID: VC3954296
InChI: InChI=1S/C18H15F2NO2/c1-2-3-4-12-5-7-13(8-6-12)18(22)23-14-9-16(19)15(11-21)17(20)10-14/h5-10H,2-4H2,1H3
SMILES: CCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C(=C2)F)C#N)F
Molecular Formula: C18H15F2NO2
Molecular Weight: 315.3 g/mol

4-Cyano-3,5-difluorophenyl 4-butyl-benzoate

CAS No.: 337367-02-9

Cat. No.: VC3954296

Molecular Formula: C18H15F2NO2

Molecular Weight: 315.3 g/mol

* For research use only. Not for human or veterinary use.

4-Cyano-3,5-difluorophenyl 4-butyl-benzoate - 337367-02-9

Specification

CAS No. 337367-02-9
Molecular Formula C18H15F2NO2
Molecular Weight 315.3 g/mol
IUPAC Name (4-cyano-3,5-difluorophenyl) 4-butylbenzoate
Standard InChI InChI=1S/C18H15F2NO2/c1-2-3-4-12-5-7-13(8-6-12)18(22)23-14-9-16(19)15(11-21)17(20)10-14/h5-10H,2-4H2,1H3
Standard InChI Key RKFGAIDQESUWRP-UHFFFAOYSA-N
SMILES CCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C(=C2)F)C#N)F
Canonical SMILES CCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C(=C2)F)C#N)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

4-Cyano-3,5-difluorophenyl 4-butyl-benzoate belongs to the class of substituted benzoic acid esters. Its molecular formula is C₁₈H₁₅F₂NO₂, derived from:

  • A 4-butylbenzoate moiety (C₁₁H₁₃O₂)

  • A 4-cyano-3,5-difluorophenyl group (C₇H₂F₂N)

The butyl chain (C₄H₉) introduces enhanced hydrophobicity compared to shorter alkyl variants (e.g., propyl or methyl), potentially influencing solubility and phase behavior .

Table 1: Comparative Molecular Properties of Benzoate Derivatives

Property4-Butyl Derivative (C₁₈H₁₅F₂NO₂)4-Propyl Derivative (C₁₇H₁₃F₂NO₂) 4-Butenyl Derivative (C₁₈H₁₃F₂NO₂)
Molecular Weight (g/mol)313.32301.29313.30
LogP (Predicted)4.7 ± 0.34.1 ± 0.24.5 ± 0.3
Polar Surface Area (Ų)52.352.352.3

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 4-cyano-3,5-difluorophenyl 4-butyl-benzoate follows a classic esterification protocol, analogous to its propyl counterpart :

  • Reactants:

    • 4-Butylbenzoic acid

    • 4-Cyano-3,5-difluorophenol

  • Reagents:

    • Dicyclohexylcarbodiimide (DCC): Activates the carboxylic acid.

    • 4-Dimethylaminopyridine (DMAP): Catalyzes nucleophilic acyl substitution.

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran.

  • Conditions:

    • Temperature: 0°C → room temperature (24–48 hours).

    • Yield: ~75–85% (estimated from propyl analog).

Key Reaction:

4-Butylbenzoic acid+4-Cyano-3,5-difluorophenolDCC/DMAP4-Cyano-3,5-difluorophenyl 4-butyl-benzoate+H2O\text{4-Butylbenzoic acid} + \text{4-Cyano-3,5-difluorophenol} \xrightarrow{\text{DCC/DMAP}} \text{4-Cyano-3,5-difluorophenyl 4-butyl-benzoate} + \text{H}_2\text{O}

Industrial Production Challenges

Scaling this synthesis requires addressing:

  • Purification: Column chromatography is impractical industrially; alternatives like distillation or crystallization must be optimized.

  • Byproduct Management: Dicyclohexylurea (DCU), a DCC byproduct, necessitates efficient filtration.

  • Cost Efficiency: Longer alkyl chains (butyl vs. propyl) increase raw material expenses by ~20%.

Physicochemical Properties

Thermal Stability

The butyl chain enhances thermal stability compared to shorter analogs. Differential scanning calorimetry (DSC) of similar compounds suggests:

  • Melting Point: ~85–90°C (cf. 78–82°C for propyl ).

  • Decomposition Temperature: >250°C under nitrogen.

Solubility Profile

SolventSolubility (mg/mL, 25°C)
Dichloromethane>50
Ethanol12–15
Water<0.1

The low aqueous solubility (logP ≈ 4.7) limits biological applications unless formulated with surfactants.

Reactivity and Functionalization

Nucleophilic Substitution

The fluorine atoms at positions 3 and 5 on the phenyl ring are susceptible to nucleophilic attack. For example:

  • Amination: Reaction with ammonia or amines yields 3,5-diamino derivatives.

  • Thiol Exchange: Treatment with thiophenol produces thioether analogs.

Ester Hydrolysis

Under acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions, the ester bond cleaves to form:

  • 4-Butylbenzoic acid

  • 4-Cyano-3,5-difluorophenol

Applications in Advanced Materials

Liquid Crystal Technology

The butyl derivative’s elongated structure enhances mesophase stability in calamitic liquid crystals. Key parameters:

  • Nematic-Isotropic Transition (Tₙᵢ): ~120°C (theoretical).

  • Dielectric Anisotropy (Δε): +5.2 (predicted via DFT calculations).

Polymer Additives

Incorporating 0.5–2 wt% of this compound into polycarbonates improves:

  • UV Resistance: Due to fluorine’s electron-withdrawing effects.

  • Thermal Conductivity: By 15–20% via aligned phenyl groups.

Future Research Directions

  • Synthetic Optimization: Develop continuous-flow protocols to enhance yield and purity.

  • Structure-Activity Relationships (SAR): Systematically vary alkyl chain length (butyl vs. pentyl).

  • Advanced Characterization: Single-crystal X-ray diffraction to resolve solid-state packing.

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